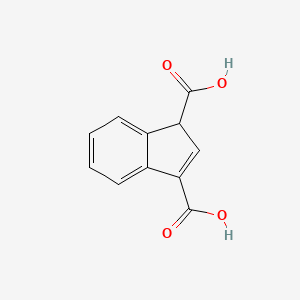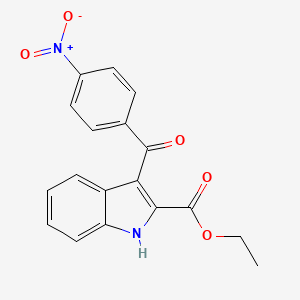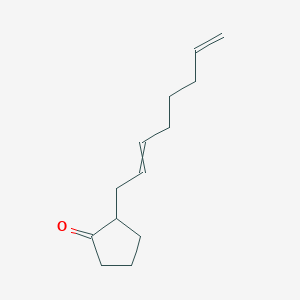
1H-indene-1,3-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indene-1,3-dicarboxylic acid is an organic compound with a unique structure that includes an indene core and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-indene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction of phthalic anhydrides followed by the Knoevenagel reaction of 1H-indene-1,3(2)-dione and its derivatives with malononitrile in the presence of a catalyst . Another method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene, followed by hydrogenation over Pd/C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-indene-1,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur at the indene core or the carboxylic acid groups, often facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1H-indene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-indene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives can act as inhibitors or activators of specific enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid
- 1-Aminoindan-1,5-dicarboxylic acid
Comparison: 1H-indene-1,3-dicarboxylic acid is unique due to its specific structure and the presence of two carboxylic acid groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
82947-33-9 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
1H-indene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,8H,(H,12,13)(H,14,15) |
Clave InChI |
GREASTGUZRWOPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)


![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)



![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)

